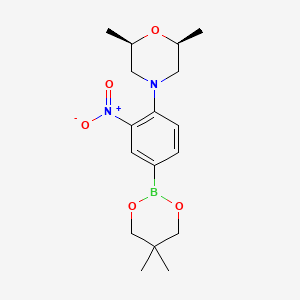

cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine

Description

cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine is a boron-containing heterocyclic compound featuring a morpholine core substituted with a nitrophenyl group and a 5,5-dimethyl-1,3,2-dioxaborinane ring. The cis configuration indicates the spatial arrangement of substituents on the morpholine ring, which influences its stereochemical and electronic properties. The nitro group enhances electrophilicity, while the dioxaborinane moiety contributes to stability and solubility.

Properties

IUPAC Name |

(2S,6R)-4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl]-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O5/c1-12-8-19(9-13(2)25-12)15-6-5-14(7-16(15)20(21)22)18-23-10-17(3,4)11-24-18/h5-7,12-13H,8-11H2,1-4H3/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXCWOPVPQHYSW-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CC(OC(C3)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3C[C@H](O[C@H](C3)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through three key stages:

- Aromatic substitution to introduce the nitrophenyl group

- Installation of the 5,5-dimethyl-1,3,2-dioxaborinane moiety on the aromatic ring

- Stereoselective synthesis of the cis-2,6-dimethylmorpholine ring

Each stage requires careful control of reaction conditions to maintain the stereochemistry and functional group integrity.

Preparation of the Boron-Containing Aromatic Intermediate

The 5,5-dimethyl-1,3,2-dioxaborinane group is a cyclic boronate ester protecting group commonly introduced via reaction of a boronic acid or boronate ester precursor with a suitable diol.

- Starting material: A 2-nitro-4-bromophenyl derivative is often used as the aromatic precursor.

- Boronic ester formation: The boronate ring is formed by reacting the corresponding boronic acid with pinacol or related diols to form the cyclic dioxaborinane structure. This step stabilizes the boron moiety for further coupling reactions.

- Typical conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) to avoid oxidation of boron species, often at room temperature or slightly elevated temperatures.

A related compound, 4-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, is commercially available, indicating the feasibility of synthesizing nitrophenyl morpholine derivatives with boronate esters.

Stereoselective Synthesis of cis-2,6-Dimethylmorpholine Ring

The morpholine ring with cis-2,6-dimethyl substitution requires stereoselective synthesis to ensure the desired cis configuration.

- Starting materials: Chiral precursors such as (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid derivatives can be used to build the morpholine ring with stereochemical control.

- Key reactions:

- Nucleophilic substitution or ring closure reactions under controlled temperature (0–25 °C) with bases such as triethylamine or N-ethyl-N,N-diisopropylamine in solvents like dichloromethane or acetonitrile.

- Use of protecting groups (e.g., tert-butoxycarbonyl) to direct stereochemistry and prevent side reactions.

- Reaction monitoring: LC/MS and NMR spectroscopy confirm the stereochemistry and purity of intermediates.

Coupling of Aromatic Boronate and Morpholine Units

The final step involves coupling the prepared boronate-substituted aromatic intermediate with the cis-2,6-dimethylmorpholine moiety.

- Conditions:

- Typically performed in dichloromethane or acetonitrile under inert atmosphere.

- Base such as triethylamine is added dropwise at low temperature (0–25 °C) to facilitate nucleophilic substitution or coupling.

- Reaction times range from 2 to 5 hours depending on scale and reagents.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and concentrated under vacuum to isolate the product.

- Purification: The crude product is often used directly in subsequent steps or purified by chromatography.

Representative Data Table for Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Atmosphere | Solvent | Notes |

|---|---|---|---|---|---|---|

| Boronate ester formation | Boronic acid + pinacol | RT | 2–4 | N2 or Ar | Dry solvent | Inert atmosphere to prevent oxidation |

| Morpholine ring synthesis | Chiral precursor + base (TEA or DIPEA) | 0–25 | 2–5 | N2 | DCM or acetonitrile | Protecting groups used |

| Coupling reaction | Boronate aromatic + morpholine derivative + TEA | 0–25 | 2–5 | N2 | DCM or acetonitrile | Dropwise addition of base |

| Workup and isolation | Water quench, organic extraction, drying | RT | - | - | - | Concentration under vacuum |

Research Findings and Notes

- The use of cyclic boronate esters like 5,5-dimethyl-1,3,2-dioxaborinane enhances stability and facilitates subsequent coupling reactions without boron degradation.

- Stereoselective synthesis of cis-2,6-dimethylmorpholine is achievable using chiral precursors and mild base-mediated cyclization, as demonstrated in related morpholine derivatives.

- Reaction monitoring by NMR (including ^1H, ^11B) and LC/MS is critical for confirming conversion and stereochemical purity.

- The inert atmosphere and temperature control are essential to prevent side reactions such as oxidation or racemization.

- Literature patents and chemical suppliers provide protocols for similar boronate and morpholine compounds, which can be adapted for this target molecule.

Chemical Reactions Analysis

cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the dioxaborinane moiety into drug design has shown promise in enhancing the pharmacological properties of various compounds. The following applications are noteworthy:

- Anticancer Agents : Compounds containing dioxaborinane structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of this compound can be engineered to target specific cancer pathways, enhancing selectivity and reducing side effects.

- Antibacterial Activity : Research indicates that certain dioxaborinane derivatives exhibit significant antibacterial properties. The nitrophenyl group can enhance the lipophilicity of the molecule, facilitating better membrane penetration and activity against resistant bacterial strains.

Organic Synthesis

The unique reactivity of the dioxaborinane functional group allows for its use in various synthetic pathways:

- Cross-Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura coupling reactions, a vital process in forming carbon-carbon bonds in organic synthesis. This application is particularly relevant in the synthesis of complex pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the nitrophenyl group allows for further functionalization reactions, enabling the development of more complex molecular architectures.

Materials Science

Research has explored the use of this compound in developing advanced materials:

- Polymer Chemistry : The dioxaborinane moiety can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This is particularly useful in creating high-performance materials for industrial applications.

- Sensors and Electronics : Due to its electronic properties, derivatives of this compound can be utilized in fabricating sensors or components in electronic devices, where sensitivity to environmental changes is crucial.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted a series of dioxaborinane derivatives that demonstrated potent anti-tumor activity against various cancer cell lines. The research indicated that modifications to the nitrophenyl group significantly influenced biological activity and selectivity towards cancer cells.

Case Study 2: Synthetic Utility

In another study featured in Organic Letters, researchers successfully utilized cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine as a key intermediate in synthesizing complex natural products through palladium-catalyzed cross-coupling reactions. This highlighted its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine involves its interaction with specific molecular targets. The dioxaborinan moiety can form reversible covalent bonds with biological molecules, while the nitrophenyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include 1,3-dioxolane and dioxaborinane derivatives, which share key heterocyclic frameworks. Below is a detailed comparison based on synthesis, structural features, and biological activity:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Morpholine vs. Dioxolane: The morpholine ring’s nitrogen atom provides basicity and hydrogen-bonding capacity, absent in 1,3-dioxolanes. This may influence pharmacokinetics (e.g., solubility, membrane permeability).

Methyl groups on the dioxaborinane and morpholine rings improve steric hindrance and metabolic stability compared to unsubstituted analogs.

Biological Activity: 1,3-Dioxolane derivatives (e.g., compounds 5–8 in ) exhibit broad-spectrum antibacterial and antifungal activity (MIC: 4.8–5000 µg/mL), likely due to ester groups disrupting microbial membranes .

Synthetic Accessibility :

- 1,3-Dioxolanes are synthesized via straightforward condensation reactions , whereas dioxaborinanes often require controlled boronic esterification under anhydrous conditions. The morpholine-nitrophenyl linkage in the target compound may necessitate multi-step functionalization.

Methodological Considerations for Similarity Assessment

Compound similarity comparisons rely on structural descriptors (e.g., fingerprints, pharmacophores) and functional overlap (e.g., bioactivity profiles) . For the target compound:

- Structural Similarity : Tools like Tanimoto coefficients would highlight shared motifs (e.g., heterocycles, nitro groups) with 1,3-dioxolanes but distinguish boron vs. oxygen cores.

Biological Activity

The compound cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine (CAS No. 2016805-42-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.20 g/mol. The structure features a dioxaborinane moiety that is known for its ability to participate in various chemical reactions, including those relevant to medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Dioxaborinane Moiety : This functional group is known for its reactivity and ability to form stable complexes with various biomolecules, which can influence biological pathways.

- Nitrophenyl Group : The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets through electrophilic substitution reactions.

Biological Activity Overview

Research has indicated that compounds containing dioxaborinane structures often exhibit diverse biological activities. The following table summarizes key findings related to the biological activity of similar compounds:

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of dioxaborinane derivatives in various cancer cell lines. Results demonstrated that these compounds could induce apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : Another research focused on neuroprotective properties where dioxaborinane derivatives were shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Properties : Investigations into the antimicrobial activity of similar compounds revealed significant inhibition against a range of bacterial strains, indicating their potential as novel antibiotics.

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines while showing minimal toxicity towards normal cells.

- Mechanistic Insights : Research suggests that the compound may interfere with cell cycle progression and promote oxidative stress in cancer cells.

Q & A

Q. How can computational models predict this compound’s behavior in novel reaction systems (e.g., photoredox catalysis)?

- Answer :

- TD-DFT Calculations : Simulate excited-state interactions between the nitro group and photocatalysts (e.g., Ir(III) complexes).

- Machine Learning : Train models on existing boronate reaction datasets to predict regioselectivity .

- Validation : Compare predictions with experimental transient absorption spectroscopy data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.